tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate
Overview
Description
Tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of Boc-Tryptamine are likely to be serotonin receptors . Tryptamine, a core structure in Boc-Tryptamine, is known to act as a non-selective agonist at most or all of the serotonin receptors .
Mode of Action
As an agonist, Boc-Tryptamine binds to serotonin receptors, mimicking the action of serotonin by stimulating the receptors . This interaction can lead to various changes in the cell, depending on the specific type of serotonin receptor that is activated.
Biochemical Pathways
Boc-Tryptamine is likely involved in the tryptamine pathway , which is known to proceed in the sequence: tryptophan (Trp), tryptamine, N-hydroxytryptamine, indole-3-acetaldoxime, indole-3-acetaldehyde (IAAld), indole-3-acetic acid (IAA)
Pharmacokinetics
It is known that the metabolism of tryptamine, a related compound, involves the enzyme aralkylamine dehydrogenase
Action Environment
The action, efficacy, and stability of Boc-Tryptamine can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to the same serotonin receptors could affect Boc-Tryptamine’s ability to exert its effects. Additionally, factors such as pH and temperature could potentially influence the stability of Boc-Tryptamine .
Biochemical Analysis
Cellular Effects
The effects of boc-tryptamine on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of boc-tryptamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the function and activity of various biomolecules .
Temporal Effects in Laboratory Settings
The effects of boc-tryptamine change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of boc-tryptamine vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Boc-tryptamine is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Boc-tryptamine is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
tert-butyl N-[2-(1H-indol-3-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)16-9-8-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,17H,8-9H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUWQLXEMKUVGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351126 | |
Record name | tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103549-24-2 | |
Record name | tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chemoselective η6 coordination observed with Cp*Ru+ and how does it apply to Boc-tryptamine?
A1: Research has shown that the CpRu+ moiety exhibits a strong preference for coordinating with electron-rich arene systems []. In the case of Boc-tryptamine (tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate), this chemoselectivity is highlighted by the exclusive coordination of CpRu+ to the indole ring, even in the presence of other potential aromatic groups on the tryptamine nitrogen []. This specific interaction forms the basis for synthesizing various Cp*Ru(η6-tryptamine) complexes with potential applications in organometallic chemistry.
Q2: How does the photooxidation of Boc-tryptamine differ from that of its homologue, Boc-homotryptamine?
A2: Photooxidation of Boc-tryptamine yields hexahydropyrroloindole derivatives []. Interestingly, Boc-homotryptamine, featuring an additional methylene group in the side chain, forms a hexahydropyridoindole upon photooxidation []. This difference in reaction outcome emphasizes the impact of even subtle structural variations on the reactivity and product formation in tryptamine derivatives.
Q3: Can Boc-tryptamine be utilized as a starting material for the synthesis of more complex heterocycles?
A3: Yes, Boc-tryptamine can be employed in the synthesis of azepino[4,5-b]indolone derivatives []. This method involves a radical oxidative aromatic substitution on the indole ring of N-Boc protected tryptamine using dilauroyl peroxide as the initiator and oxidant []. This example demonstrates the versatility of Boc-tryptamine as a building block for accessing diverse chemical scaffolds with potential biological relevance.
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